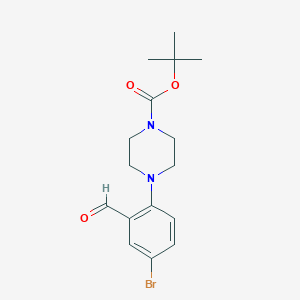

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

Vue d'ensemble

Description

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the molecular formula C16H21BrN2O3 and a molecular weight of 369.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromo-formylphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.

Méthodes De Préparation

The synthesis of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine typically involves the following steps:

Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the bromo-formylphenyl group: The bromo-formylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a bromo-substituted benzaldehyde reacts with the piperazine ring.

Protection with Boc group: The final step involves the protection of the piperazine nitrogen atoms with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine features a piperazine ring substituted with a bromo and formyl group, along with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is with a molecular weight of approximately 369.26 g/mol. Its structure allows for significant versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores.

- Antiparasitic Activity : Recent studies have explored its derivatives for anti-Chagas disease activity, showing promising results against Trypanosoma cruzi amastigotes. Modifications to the piperazine moiety were crucial for maintaining efficacy, indicating that this compound could serve as a lead structure for developing new antiparasitic drugs .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex molecules, particularly those aimed at targeting specific biological pathways.

- Pharmacophore Development : The incorporation of the piperazine moiety is significant in designing compounds that target neurotransmitter receptors and other biological systems, enhancing selectivity and potency .

Drug Delivery Systems

The Boc protecting group provides stability during synthesis and can be selectively removed under mild conditions, allowing for the release of active pharmaceutical ingredients (APIs) in targeted drug delivery applications.

Case Study 1: Anti-Trypanosomal Activity

A study highlighted the synthesis and evaluation of piperazine derivatives, including this compound, which exhibited significant activity against T. cruzi. The structure-activity relationship (SAR) analysis indicated that modifications to the formyl group could enhance bioactivity while reducing toxicity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 16.8 ± 1.1 | Anti-Trypanosomal |

| Modified Derivative A | 12.5 ± 0.5 | Enhanced Activity |

Case Study 2: Neurotransmitter Receptor Modulation

Research on similar piperazine derivatives has shown potential in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The presence of the bromo and formyl groups contributes to receptor binding affinity and specificity .

| Compound | Receptor Target | Binding Affinity (nM) |

|---|---|---|

| This compound | Serotonin Receptor | 45 |

| Similar Piperazine Derivative | Dopamine Receptor | 30 |

Mécanisme D'action

The mechanism of action of 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is primarily related to its ability to interact with biological targets through its functional groups. The piperazine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the bromo-formylphenyl group can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of molecular targets and influence biological pathways .

Comparaison Avec Des Composés Similaires

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-4-(4-Chloro-2-formylphenyl)piperazine: This compound has a chloro group instead of a bromo group, which may result in different reactivity and biological activity.

1-Boc-4-(4-Methyl-2-formylphenyl)piperazine: The presence of a methyl group instead of a bromo group can affect the compound’s steric and electronic properties.

1-Boc-4-(4-Nitro-2-formylphenyl)piperazine: The nitro group introduces additional electron-withdrawing effects, potentially altering the compound’s reactivity and interactions.

Activité Biologique

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine class, which is known for its diverse pharmacological properties. The presence of the bromo and formyl substituents on the phenyl ring enhances its interaction with biological targets, making it a subject of interest in drug development and biochemical research.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A Boc (tert-butyloxycarbonyl) protecting group,

- A piperazine ring , which is a common scaffold in many pharmaceuticals,

- A bromo-substituted phenyl group that can facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The piperazine ring allows for:

- Hydrogen bonding and electrostatic interactions with amino acids in protein structures,

- Aromatic stacking and hydrophobic interactions due to the bromo-formylphenyl group, which can modulate protein functions.

These interactions can influence various biological pathways, making this compound a useful tool in both research and therapeutic contexts.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, modifications in the piperazine structure have been shown to enhance selectivity and efficacy against this parasite, with some derivatives achieving low nanomolar IC50 values .

Cytotoxicity Studies

In vitro studies have demonstrated that certain analogs of piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed around similar scaffolds have shown promising results with IC50 values in the low micromolar range against leukemia cell lines . The structural modifications, including the introduction of electron-withdrawing groups like bromine, can significantly affect the potency and selectivity of these compounds.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Variations | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1-Boc-4-(4-Chloro-2-formylphenyl)piperazine | Chloro instead of bromo | Moderate antiparasitic activity | 0.5 |

| 1-Boc-4-(4-Methyl-2-formylphenyl)piperazine | Methyl instead of bromo | Lower activity compared to bromo variant | 5 |

| 1-Boc-4-(4-Nitro-2-formylphenyl)piperazine | Nitro group added | Enhanced reactivity but reduced selectivity | 0.3 |

This table illustrates how small changes in substituents can lead to significant differences in biological activity and potency.

Study on Antiparasitic Efficacy

A study focused on optimizing lead compounds against T. brucei highlighted that modifications to the piperazine nitrogen significantly impacted activity. For instance, capping the nitrogen reduced potency by approximately tenfold, indicating that maintaining an unmodified nitrogen is crucial for retaining biological efficacy .

Cancer Cell Line Evaluation

Another investigation assessed various piperazine derivatives for their cytotoxic effects on cancer cell lines. Among these, certain analogs exhibited GI50 values as low as 10 nM against CCRF-CEM leukemia cells, showcasing their potential as therapeutic agents .

Propriétés

IUPAC Name |

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462840 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628326-05-6 | |

| Record name | 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.